molecular formula C11H11N B1616307 7-Ethylquinoline CAS No. 7661-47-4

7-Ethylquinoline

Cat. No.: B1616307
CAS No.: 7661-47-4
M. Wt: 157.21 g/mol
InChI Key: UHZSEKVLMCZMTR-UHFFFAOYSA-N
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Description

7-Ethylquinoline is an organic compound belonging to the quinoline family, characterized by a benzene ring fused to a pyridine ring. The compound has the molecular formula C11H11N and is known for its aromatic properties. It is a derivative of quinoline, where an ethyl group is substituted at the seventh position of the quinoline ring. This compound is of significant interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylquinoline can be achieved through several methods, including classical and modern synthetic routes. One common method involves the Skraup synthesis, which is a classical approach for synthesizing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene or ferric chloride. The reaction proceeds through the formation of acrolein, which then undergoes cyclization and oxidation to yield quinoline derivatives, including this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the Skraup synthesis or other catalytic processes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the ethyl group at the desired position on the quinoline ring. These methods offer higher yields and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

7-Ethylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death. The pathways involved in these mechanisms are essential for understanding the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

    Quinoline: The parent compound of 7-Ethylquinoline, with a similar structure but without the ethyl group.

    Isoquinoline: An isomer of quinoline with the nitrogen atom located at a different position in the ring system.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Mefloquine: Another antimalarial quinoline derivative with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of the ethyl group at the seventh position, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .

Properties

IUPAC Name

7-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSEKVLMCZMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967649
Record name 7-Ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-47-4, 53123-73-2
Record name 7-Ethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 10 general procedure 20, 3-ethylaniline (1 g, 8.25 mmol), glycerol (2.35 g, 25.6 mmol), 3-nitro benzenesulfonic acid sodium salt (2.42 g, 10.7 mmol), H2SO4:H2O (3.5 ml:2.5 ml) gave the title compound (1.21 g, 93%) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
3-nitro benzenesulfonic acid sodium salt
Quantity
2.42 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Five
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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